3-Hydroxy-1-phenylprop-2-en-1-one
Description
Properties
CAS No. |
3506-51-2 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-hydroxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
KZHCVYMQWVJNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CO |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Under Controlled Conditions
The aldol condensation between acetophenone derivatives and aromatic aldehydes is a primary route. By avoiding dehydration, the β-hydroxy ketone intermediate is isolated. For example, reacting acetophenone with benzaldehyde in ethanol/water under basic conditions (NaOH or KOH) at 0–5°C yields 3-hydroxy-1-phenylprop-2-en-1-one. Acidic workup stabilizes the product, while higher temperatures or prolonged reaction times favor dehydration to chalcones.
In a representative procedure, 2-methoxyacetophenone (2 mmol) and 3,5-dimethoxybenzaldehyde (2.5 mmol) in ethanol are treated with 50% aqueous KOH at 276 K. After 5 hours, acidification with HCl yields 3-hydroxy-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)propan-1-one (94% yield). Steric and electronic effects of substituents significantly influence reaction efficiency; nitro groups on benzaldehydes hinder condensation, favoring aldol adducts even under basic conditions.
Claisen-Schmidt Condensation with α-Halo Ketones
α-Halo ketones, such as phenacyl bromide, react with aldehydes in alkaline media to form β-hydroxychalcones. This method avoids dehydration by leveraging the electrophilicity of the α-halo group. For instance, phenacyl bromide and piperonal in ethanolic NaOH produce 3-(benzo[d]dioxol-5-yl)-3-hydroxy-1-phenylprop-2-en-1-one (5c) in 82% yield.
The mechanism involves nucleophilic attack by the enolate of the α-halo ketone on the aldehyde, followed by halide displacement. This approach is particularly effective for electron-deficient aldehydes, as demonstrated in the synthesis of 3-(4-nitrophenyl)-3-hydroxy-1-phenylprop-2-en-1-one (64% yield). Manganese dioxide (MnO₂) is often employed for mild oxidations, ensuring high regioselectivity.
Grignard Addition Followed by Oxidation
Grignard reagents add to α,β-unsaturated ketones, forming β-hydroxy intermediates. Ethynylmagnesium bromide reacts with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in tetrahydrofuran (THF) at 0°C, yielding propargyl alcohols. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) or MnO₂ converts these to 3-hydroxy-1-arylprop-2-en-1-ones.
For example, 1-(2-chlorophenyl)prop-2-yn-1-ol is oxidized with MnO₂ in dichloromethane (DCM) to 1-(2-chlorophenyl)-3-hydroxyprop-2-en-1-one in 90% yield. This method is versatile for sterically hindered substrates but requires careful control of oxidation conditions to prevent over-oxidation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates aldol condensations, though yields for β-hydroxychalcones are often lower than conventional methods. In a study comparing conventional and microwave-assisted synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one, yields dropped from 84% (reflux, 6 hours) to 53% (160 W, 5 minutes). Rapid heating may promote dehydration, underscoring the need for precise temperature modulation.
Catalytic Asymmetric Methods
Chiral catalysts enable enantioselective synthesis. A cobalt-catalyzed protocol using [CoCp*(CO)I₂] and AgSbF₆ in 2,2,2-trifluoroethanol (TFE) achieves dynamic kinetic resolution, producing (R)-3-hydroxy-1-phenylprop-2-en-1-one with 98% enantiomeric excess (e.e.). This method is emerging but requires specialized reagents and conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid, while reduction could produce benzyl alcohol .
Scientific Research Applications
3-Hydroxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-hydroxy-1-phenylprop-2-en-1-one are best contextualized by comparing it with analogous phenylpropenone derivatives. Key differences arise from substituent variations on the aromatic rings or the enone backbone, which influence physicochemical properties, biological activity, and crystallographic behavior.
Substituent Effects on Bioactivity
- (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Substitution at the 5-chloro-2-hydroxy position on the phenyl ring enhances antimicrobial activity. For example, nitro (3-NO₂), bromo (3-Br), and fluoro (3-F) derivatives exhibit potent activity against bacterial strains like E. coli and S. aureus .
- 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one :
Methoxy and trifluoromethyl substituents modulate solubility and antifungal activity. The 4-OCH₃ derivative shows specific inhibition against Candida albicans .
Crystallographic and Structural Insights
- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one :
X-ray analysis (R factor: 0.058) shows dihedral angles of 8.3° between aromatic rings, indicating minimal steric hindrance and optimal π-π stacking .
Data Tables
Table 1: Structural and Functional Comparison of Phenylpropenone Derivatives
Table 2: Antimicrobial Activity of Selected Derivatives
Key Research Findings
Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antimicrobial potency by increasing electrophilicity of the enone system, facilitating interactions with microbial enzymes .
Crystallographic Trends : Derivatives with smaller dihedral angles between aromatic rings exhibit higher thermal stability due to efficient packing .
Synthetic Scalability: NaOH/ethanol systems achieve >80% yields for most derivatives, highlighting the method’s robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
